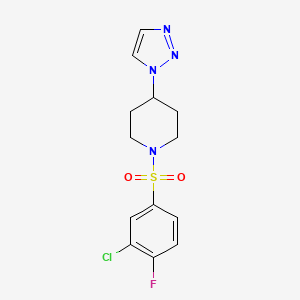

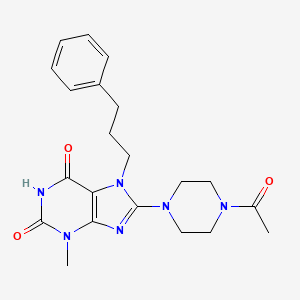

![molecular formula C15H15N3OS B2525179 4,5-Dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophen-2-amine CAS No. 1041594-92-6](/img/structure/B2525179.png)

4,5-Dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophen-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves multiple steps, starting from basic precursors to more complex structures. For instance, the synthesis of 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine involves the use of NMR, IR, DSC, and X-ray crystallography to characterize the final product . Similarly, the synthesis of various isoxazolyl thioureas and their subsequent reactions to form different compounds, including 1,3,4-oxadiazoles, is detailed, indicating a multi-step synthetic process that involves cyclocondensation and refluxing with specific reagents . These methods could potentially be adapted for the synthesis of the compound of interest.

Molecular Structure Analysis

The molecular structure of compounds related to the target molecule has been analyzed using X-ray crystallography, which provides detailed information about the crystal lattice and intermolecular interactions, such as hydrogen bonds and π-interactions . These techniques could be applied to determine the molecular structure of "4,5-Dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophen-2-amine" and to understand its three-dimensional conformation and stability.

Chemical Reactions Analysis

The papers describe the reactivity of similar compounds, which can undergo various chemical reactions to form new structures. For example, the formation of acid hydrazides and their subsequent reactions to yield oxadiazoles indicates a level of reactivity that could be relevant for the compound . Additionally, the synthesis of 4-thio-substituted amines suggests that the thioether group can be introduced into aromatic compounds, which might be a key step in the synthesis of the target molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized, with one compound exhibiting an orthorhombic space group and specific cell dimensions, as well as a density of 1.617 g·cm^-3 . The impact sensitivity and friction sensitivity of energetic material precursors are also measured, providing a sense of the stability and safety of these compounds . These properties are crucial for understanding the behavior of the compound under different conditions and for its potential applications.

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antifungal Activities

Research has explored the synthesis and evaluation of compounds containing the 1,3,4-oxadiazole moiety for their potential antimicrobial and antifungal activities. For example, Gul et al. (2017) synthesized a series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, demonstrating significant activity against various microbial species compared to reference standards (Gul et al., 2017). Similarly, Nimbalkar et al. (2016) highlighted the antifungal potential of 1,3,4-oxadiazole derivatives against pathogenic fungal strains, indicating their promise as scaffolds for antifungal drug development (Nimbalkar et al., 2016).

Anticancer Activities

The anticancer efficacy of 1,3,4-oxadiazole derivatives has also been a significant area of research. Yakantham et al. (2019) designed, synthesized, and evaluated 2-{3-{4-[(5-Aryl-1,2,4-oxadiazol-3-yl)methoxy]phenyl}isoxazol-5-yl}-N-(3,4,5-trimethylphenyl)thiazol-4-amine derivatives for their anticancer activity, demonstrating promising results against various human cancer cell lines (Yakantham et al., 2019). This underscores the potential of 1,3,4-oxadiazole derivatives as lead compounds in cancer therapy.

Corrosion Inhibition

Compounds featuring the 1,3,4-oxadiazole ring have also been evaluated for their corrosion inhibition properties. Bentiss et al. (2004) studied 2,5-Bis(4-dimethylaminophenyl)-1,3,4-oxadiazole and related compounds as corrosion inhibitors for mild steel in acidic media, finding them to be effective in preventing corrosion, which could be beneficial for industrial applications (Bentiss et al., 2004).

Eigenschaften

IUPAC Name |

4,5-dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophen-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3OS/c1-8-4-6-11(7-5-8)14-17-15(19-18-14)12-9(2)10(3)20-13(12)16/h4-7H,16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXYWASJJUHNTEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(SC(=C3C)C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophen-2-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

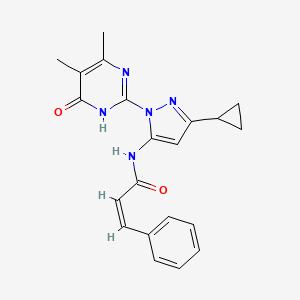

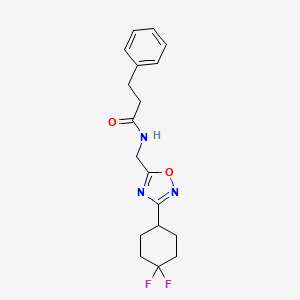

![4-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3-dihydro-1,4-benzoxazine-5-carboxylic acid](/img/structure/B2525098.png)

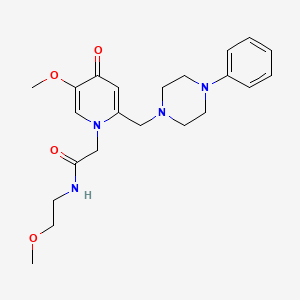

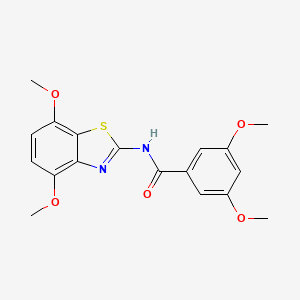

![1-(methylsulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)piperidine-3-carboxamide](/img/structure/B2525100.png)

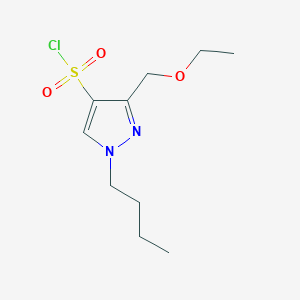

![2-[5-(Trifluoromethyl)pyridin-2-yl]sulfanyl-1,3-thiazol-5-amine](/img/structure/B2525105.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2525106.png)

![2-[2-(benzenesulfonylimino)-3-(3-methoxypropyl)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2525109.png)

![N-(2,5-dimethoxyphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2525112.png)

![2-Chloro-N-[(1R,5R)-spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-yl]acetamide](/img/structure/B2525114.png)